molecular formula C9H10INO3 B7796029 3-Iodo-L-tyrosine CAS No. 3078-39-5

3-Iodo-L-tyrosine

Cat. No. B7796029
CAS RN: 3078-39-5
M. Wt: 307.08 g/mol
InChI Key: UQTZMGFTRHFAAM-ZETCQYMHSA-N
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Description

3-iodo-L-tyrosine is the monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group. It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor and a mouse metabolite. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and a monoiodotyrosine. It is a tautomer of a this compound zwitterion.
Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).

Scientific Research Applications

  • Nuclear Medicine Applications :

    • 3-[123I]Iodo-alpha-methyl-L-tyrosine (IMT), an artificial amino acid, shows high uptake in brain tumors, making it valuable for the diagnostic evaluation and therapy planning of patients with cerebral gliomas. It's not incorporated into proteins but has significant uptake mechanisms in these tumors (Langen, Pauleit, & Coenen, 2002).
  • Genetic Code Expansion in Eukaryotic Systems :

    • Engineered Escherichia coli tyrosyl–tRNA synthetase (TyrRS) has been modified to recognize 3-iodo-l-tyrosine for site-specific incorporation into proteins in eukaryotic translation systems. This modification allows for the orthogonal incorporation of this compound into proteins, expanding the genetic code and enabling novel functional studies in proteins (Kiga et al., 2002).
  • Protein Engineering and Structural Studies :

    • The structural basis of nonnatural amino acid recognition by an engineered aminoacyl-tRNA synthetase has been studied. The modified E. coli TyrRS can specifically recognize this compound, which aids in understanding how unnatural amino acids can be incorporated into proteins for structural and functional studies (Kobayashi et al., 2005).
    • In a related study, genetic encoding of this compound in Escherichia coli was used for single-wavelength anomalous dispersion phasing in protein crystallography, providing a novel approach for structure determination of proteins (Sakamoto et al., 2009).
  • Automated Synthesis for Medical Imaging :

    • An automated synthesis module has been developed for the preparation of L-3-[123I]iodo-alpha-methyl tyrosine (IMT), used in SPECT imaging of tumors. This advancement facilitates the production of this radiopharmaceutical, reducing radiation exposure and operator assistance time (Luurtsema et al., 2001).
  • Biological Containment Systems :

    • This compound has been used to construct a biological containment system in bacteria, making them auxotrophic for this unnatural amino acid. This strategy is vital for ensuring that genetically modified organisms can only survive in controlled environments (Kato, 2015).

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZMGFTRHFAAM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075353
Record name 3-Iodo-L-tyrosine
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Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000021
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3 mg/mL
Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
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CAS RN

70-78-0, 3078-39-5
Record name 3-Iodo-L-tyrosine
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Record name 3-Iodotyrosine
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Record name Tyrosine, 3-iodo-
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Record name 3-Iodo-Tyrosine
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Record name 3-Iodo-L-tyrosine
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Record name 3-iodo-L-tyrosine
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Record name 3-IODOTYROSINE
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Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 °C
Record name 3-Iodo-Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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